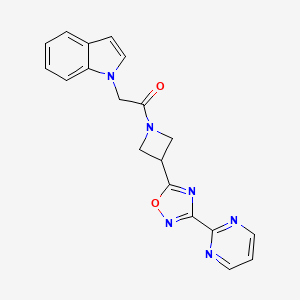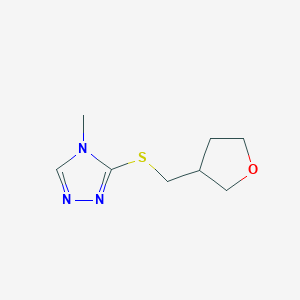
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2418594-06-4 . It has a molecular weight of 228.08 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (S)-2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride . The InChI code is 1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0…/s1 .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Modification in Polymer Hydrogels
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels. These modifications through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhance the thermal stability and biological activity of the polymers. Such amine-modified polymers show increased swelling and have potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Pyrazole Derivatives
The compound is instrumental in synthesizing various pyrazole derivatives. For instance, its derivatives have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies reveal a significant correlation between the molecular structure of the synthesized compounds and their efficiency as corrosion inhibitors (Missoum et al., 2013).
Catalytic Synthesis of Antioxidant Agents
In the field of catalytic synthesis, this compound-related compounds have been synthesized for their potent antioxidant properties. These compounds have shown promising results in vitro for antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Development of Multifunctional Heterocycles
The compound has been utilized in the synthesis of diverse and densely functionalized heterocycles, like 2-amino-3-cyano-4H-pyrans. These have been synthesized using environmentally friendly and cost-effective methods, demonstrating its versatility and potential in creating novel organic compounds (Brahmachari & Banerjee, 2014).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising results against various human tumor cell lines, indicating their significance in developing new therapeutic agents (Mohareb et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-4-1-2-8-9-4;;/h1-2,5H,3,7H2,(H,8,9)(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYUPLJITQMWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)


![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)